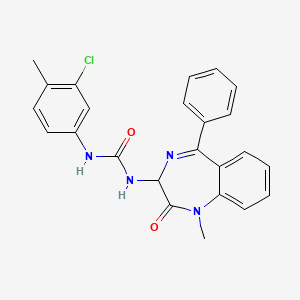
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, with the CAS number 1426654-48-9, is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H21ClN4O, indicating a complex structure that includes a benzodiazepine core. The presence of chlorine and methyl groups is significant as these substituents can influence the compound's biological activity.
| Property | Value |
|---|---|
| CAS Number | 1426654-48-9 |
| Molecular Formula | C24H21ClN4O |
| Molecular Weight | 426.90 g/mol |
| Chemical Class | Benzodiazepine |
Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant properties. Research indicates that compounds with similar structures exhibit significant activity against seizures. For instance, studies have shown that modifications at specific positions on the benzodiazepine ring can enhance anticonvulsant efficacy. In particular, the introduction of halogen substituents has been correlated with increased potency in inhibiting pentylenetetrazole-induced seizures .
Anxiolytic Effects
The anxiolytic effects of benzodiazepines are well-documented. Compounds that interact with central benzodiazepine receptors (CBRs) can reduce anxiety symptoms effectively. The specific compound under discussion has been evaluated for its affinity to CBRs using radioligand binding assays. It was found to displace flumazenil from its binding sites, indicating potential anxiolytic properties .
Structure-Activity Relationship (SAR)
Recent SAR studies on related benzodiazepines suggest that the presence of electron-withdrawing groups (like chlorine) at certain positions enhances binding affinity to GABA receptors, which are crucial for mediating the effects of anxiolytics and anticonvulsants. The methyl group at position 1 also plays a role in increasing lipophilicity and enhancing receptor interaction .
Case Studies
- Animal Models : In vivo studies using rodent models have demonstrated that compounds similar to this compound exhibit significant reductions in anxiety-like behavior when tested in elevated plus maze and open field tests .
- Neurotoxicity Assessment : The introduction of various substituents has been scrutinized for neurotoxicity. Compounds with para-substituted anilines were found to exhibit increased neurotoxicity compared to their ortho or meta counterparts, highlighting the importance of molecular structure in determining safety profiles .
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-15-12-13-17(14-19(15)25)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRLQHUMNVKTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














